![molecular formula C10H9N3O B1627556 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde CAS No. 906352-62-3](/img/structure/B1627556.png)
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
Overview
Description
“2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.20 . It is used in various scientific research and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The synthesis of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” and similar compounds has been reported in the literature . For instance, a series of 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” can be represented by the SMILES string and InChI key . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” include a molecular weight of 187.20 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved documents.Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including those related to “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde”, have been studied for their potential as anticancer agents . Compounds synthesized from these derivatives have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The safety of these compounds has also been evaluated, showing proper selectivity against normal and cancerous cell lines .
Synthesis Methods
The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde”, has been a focus of research . An efficient and sustainable method for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a related compound, has been developed under continuous-flow conditions . This method is atom economical, highly selective, and environmentally benign .
Drug Discovery
1,2,4-triazole compounds, including “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde”, have found broad applications in drug discovery . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Organic Synthesis
1,2,4-triazole compounds are important in organic synthesis . They can be used as building blocks in the synthesis of more complex organic compounds .
Polymer Chemistry
1,2,4-triazole compounds have applications in polymer chemistry . They can be used in the synthesis of polymers with specific properties .
Supramolecular Chemistry
1,2,4-triazole compounds are used in supramolecular chemistry . They can be used to create supramolecular structures with specific properties .
Bioconjugation
1,2,4-triazole compounds are used in bioconjugation . They can be used to attach biological molecules to other substances .
Fluorescent Imaging
1,2,4-triazole compounds are used in fluorescent imaging . They can be used to create fluorescent probes for imaging biological structures .
Safety And Hazards
The safety data sheet for “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” and similar compounds involve their potential use as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .
properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,6-8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZXSFDTOZFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594570 | |
Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde | |
CAS RN |
906352-62-3 | |
Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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